Fibrinogen g-Chain (117-133)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fibrinogen g-Chain (117-133) is a peptide sequence derived from the gamma chain of fibrinogen, a glycoprotein involved in blood clotting. This specific sequence, consisting of amino acids 117 to 133, plays a crucial role in mediating interactions between leukocytes and endothelial cells through its binding to intercellular adhesion molecule-1 (ICAM-1). This interaction is essential for various physiological processes, including inflammation and immune responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Fibrinogen g-Chain (117-133) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Chain Elongation: Subsequent amino acids are added one by one through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods: Industrial production of Fibrinogen g-Chain (117-133) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .

Análisis De Reacciones Químicas

Types of Reactions: Fibrinogen g-Chain (117-133) primarily undergoes interactions rather than traditional chemical reactions. These interactions include:

Binding to ICAM-1: This interaction is crucial for mediating leukocyte adhesion to endothelial cells.

Signal Transduction: The binding of Fibrinogen g-Chain (117-133) to ICAM-1 triggers intracellular signaling pathways that regulate gene expression and cytokine release.

Common Reagents and Conditions:

ICAM-1: The primary reagent for studying the binding interactions.

Cell Culture Media: Used to maintain endothelial and leukocyte cells during experiments.

Major Products Formed:

Complexes with ICAM-1: The primary product of the interaction between Fibrinogen g-Chain (117-133) and ICAM-1.

Aplicaciones Científicas De Investigación

Fibrinogen g-Chain (117-133) has several scientific research applications:

Inflammation Studies: It is used to investigate the mechanisms of leukocyte adhesion and migration during inflammatory responses.

Immune Response Research: The peptide helps in understanding how immune cells interact with endothelial cells.

Drug Development: Potential therapeutic agents targeting the Fibrinogen g-Chain (117-133) and ICAM-1 interaction are being explored for treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of Fibrinogen g-Chain (117-133) involves its binding to the first immunoglobulin domain of ICAM-1. This binding facilitates leukocyte adhesion to endothelial cells, which is a critical step in the inflammatory response. The interaction triggers intracellular signaling pathways that lead to the activation of various genes involved in inflammation and immune responses .

Comparación Con Compuestos Similares

Fibrinogen Alpha Chain (117-133): Another peptide sequence from fibrinogen with different binding properties.

Fibrinogen Beta Chain (117-133): Similar in structure but with distinct functional roles.

Uniqueness: Fibrinogen g-Chain (117-133) is unique due to its specific interaction with ICAM-1, which is not observed with other fibrinogen chain sequences. This unique binding property makes it a valuable tool for studying leukocyte-endothelium interactions and developing targeted therapies for inflammatory diseases .

Actividad Biológica

Fibrinogen, a key protein in the coagulation cascade, is composed of three polypeptide chains: Aα, Bβ, and γ. The γ-chain, particularly the sequence from residues 117 to 133 (Fibrinogen γ-Chain 117-133), has been identified as significant in various biological activities, particularly in inflammation and immune response. This article delves into the biological activity of this specific peptide sequence, highlighting its interactions with cell receptors, effects on leukocyte function, and implications in disease processes.

Structural Characteristics

The Fibrinogen γ-Chain (117-133) sequence is characterized by its ability to bind to intercellular adhesion molecule-1 (ICAM-1) and various integrin receptors on leukocytes. This interaction is crucial for mediating leukocyte-endothelium adhesion and subsequent immune responses. The binding of this peptide has been shown to facilitate leukocyte activation and migration, which are essential processes in inflammation and tissue repair.

Biological Activities

1. Leukocyte Interaction:

- Receptor Binding: The Fibrinogen γ-Chain (117-133) binds to CD11b/CD18 (Mac-1) and CD11c/CD18 integrins on leukocytes, enhancing their adhesion and migration during inflammatory responses . This binding activates signaling pathways such as NF-κB and MAPK, leading to increased cytokine production and phagocytic activity .

- Inflammatory Response: Studies have demonstrated that the engagement of leukocytes with fibrinogen can alter their function significantly, leading to enhanced inflammatory responses. For instance, Fibγ 390-396A mice lacking the ability to engage with αMβ2 integrins showed compromised antimicrobial defenses .

2. Effects on Endothelial Cells:

- Vasoconstriction and Permeability: High levels of fibrinogen can induce vasoconstriction and increase endothelial cell layer permeability through its binding to ICAM-1 . This effect may contribute to the pathophysiology of conditions like traumatic brain injury (TBI), where elevated fibrinogen levels are observed .

- Cerebrovascular Implications: In TBI models, fibrinogen was found to cross the blood-brain barrier and deposit in brain tissues, potentially exacerbating neuroinflammation .

Case Studies

Case Study 1: Traumatic Brain Injury (TBI)

In a study examining the role of fibrinogen in TBI, researchers observed that elevated levels of fibrinogen correlated with increased cerebrovascular permeability and inflammation. The binding of Fibrinogen γ-Chain (117-133) to ICAM-1 was implicated in these processes, suggesting a mechanism by which fibrinogen contributes to secondary brain injury following trauma .

Case Study 2: Inflammatory Arthritis

In models of inflammatory arthritis, the absence of functional fibrinogen engagement through its γ-chain resulted in reduced inflammation and tissue damage. This highlights the importance of fibrinogen's role in driving local inflammation through its interactions with immune cells .

Research Findings

Propiedades

IUPAC Name |

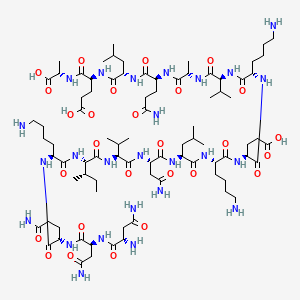

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H147N25O27/c1-13-43(10)67(109-76(127)49(22-16-19-33-87)98-72(123)51(24-28-59(90)111)101-79(130)56(37-61(92)113)103-69(120)46(88)36-60(91)112)83(134)108-66(42(8)9)82(133)106-57(38-62(93)114)80(131)105-55(35-40(4)5)77(128)99-47(20-14-17-31-85)71(122)100-53(26-30-64(117)118)73(124)97-48(21-15-18-32-86)75(126)107-65(41(6)7)81(132)94-44(11)68(119)96-50(23-27-58(89)110)74(125)104-54(34-39(2)3)78(129)102-52(25-29-63(115)116)70(121)95-45(12)84(135)136/h39-57,65-67H,13-38,85-88H2,1-12H3,(H2,89,110)(H2,90,111)(H2,91,112)(H2,92,113)(H2,93,114)(H,94,132)(H,95,121)(H,96,119)(H,97,124)(H,98,123)(H,99,128)(H,100,122)(H,101,130)(H,102,129)(H,103,120)(H,104,125)(H,105,131)(H,106,133)(H,107,126)(H,108,134)(H,109,127)(H,115,116)(H,117,118)(H,135,136)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,65-,66-,67-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXJCWOKDCJBQL-LQYIKSGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H147N25O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1939.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.